molecular formula C18H10F2N2O2S B2964505 3-(1-(3,4-difluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)-2H-chromen-2-one CAS No. 688791-62-0

3-(1-(3,4-difluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)-2H-chromen-2-one

Cat. No.: B2964505
CAS No.: 688791-62-0
M. Wt: 356.35
InChI Key: NHDSFCZAQIYRJK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the condensation of 3,4-difluorophenyl isothiocyanate with a suitable imidazole derivative, followed by cyclization and oxidation reactions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The chromen-2-one moiety can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be performed to modify the imidazole ring or the difluorophenyl group.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, this compound can be utilized to study enzyme inhibition, receptor binding, and other biochemical processes. Its difluorophenyl group can interact with various biological targets, making it a useful tool in drug discovery.

Medicine

The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to modulate biological pathways can be harnessed to treat diseases such as cancer, inflammation, and infectious diseases.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(3,4-difluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)-2H-chromen-2-one

  • 3-(1-(3,4-difluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)-2H-pyran-2-one

  • 3-(1-(3,4-difluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)-2H-thiopyran-2-one

Uniqueness

This compound is unique due to its specific arrangement of functional groups and the presence of the difluorophenyl moiety, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-[3-(3,4-difluorophenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F2N2O2S/c19-13-6-5-11(8-14(13)20)22-9-15(21-18(22)25)12-7-10-3-1-2-4-16(10)24-17(12)23/h1-9H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDSFCZAQIYRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN(C(=S)N3)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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